molecular formula C22H23FN2O3S2 B2447065 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 954672-18-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2447065
CAS No.: 954672-18-5
M. Wt: 446.56
InChI Key: ZIHLYGQBHAAIMR-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is an organic compound featuring a complex structure with multiple functional groups. Its intricate formation suggests a high degree of chemical specificity, making it potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Creating N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide involves several steps:

  • Formation of 3,4-dihydroisoquinoline: : This intermediate can be synthesized through the reduction of isoquinoline derivatives.

  • Synthesis of 3-fluoro-4-methoxybenzenesulfonyl chloride: : This reagent is prepared via sulfonation reactions.

  • Coupling Reaction: : Combining these intermediates under specific reaction conditions, typically using a strong base like sodium hydride, yields the final compound.

Industrial Production Methods

Scaling up for industrial production necessitates optimizing each reaction step for yield and purity:

  • Optimization of Catalyst Use: : Adjusting catalyst concentration and reaction time.

  • Process Control: : Utilizing continuous flow reactors to maintain consistent reaction conditions.

  • Purification: : Employing advanced chromatographic techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound’s benzenesulfonamide group can undergo oxidative degradation under harsh conditions.

  • Reduction: : The nitro groups present can be reduced to amines using agents like hydrogen in the presence of palladium on carbon.

  • Substitution: : Electrophilic aromatic substitution reactions are common due to the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.

  • Reducing Agents: : Hydrogen with palladium catalysts for reduction reactions.

  • Substitution Reactions: : Lewis acids like aluminum chloride for facilitating substitutions.

Major Products Formed

The reactions produce various intermediates and side-products, depending on conditions, which must be meticulously purified to obtain the desired compound.

Scientific Research Applications

Chemistry

The compound serves as a significant intermediate for synthesizing complex molecules in organic chemistry.

Biology

Its structure suggests potential as a molecular probe in biological systems, helping to study enzyme interactions.

Medicine

It might exhibit therapeutic properties, particularly in targeting specific molecular pathways in disease models.

Industry

Used in material science for developing new polymers and advanced materials with specific properties.

Mechanism of Action

Molecular Targets

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide interacts with specific molecular targets such as proteins and enzymes.

Pathways Involved

It modulates biochemical pathways by binding to active sites, potentially inhibiting or activating molecular functions based on its chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide

  • N-(2-(thiophen-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Highlighting Uniqueness

This compound's unique combination of the 3,4-dihydroisoquinoline and thiophene rings with the sulfonamide group provides specific interactions and reactivity not commonly found in other similar compounds.

There you go! How does that all sound?

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S2/c1-28-22-7-6-19(12-20(22)23)30(26,27)24-13-21(18-9-11-29-15-18)25-10-8-16-4-2-3-5-17(16)14-25/h2-7,9,11-12,15,21,24H,8,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHLYGQBHAAIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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